molecular formula C18H18ClN3O2S B11499118 3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11499118
M. Wt: 375.9 g/mol
InChI Key: MFVDAAXTTHFMFC-UHFFFAOYSA-N
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Description

3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, a sulfanyl linkage, and a propanamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiol compound under controlled conditions to form the sulfanyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-BROMO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE
  • 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-HYDROXYPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H18ClN3O2S/c1-11-15(10-20)18(21-12(2)17(11)19)25-9-8-16(23)22-13-4-6-14(24-3)7-5-13/h4-7H,8-9H2,1-3H3,(H,22,23)

InChI Key

MFVDAAXTTHFMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCCC(=O)NC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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